1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex heterocyclic compound that belongs to the class of purino[7,8-a]imidazoles This compound is characterized by its unique structure, which includes multiple methyl groups, a phenacyl group, and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles under mild reaction conditions, often using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the phenacyl group: This step involves the alkylation of the imidazole ring with a phenacyl halide in the presence of a base such as potassium carbonate.
Addition of methyl and propan-2-yl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenacyl group or the methyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazoles or phenacyl derivatives.
Scientific Research Applications
1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione: Unique due to its specific substitution pattern and functional groups.
Other purino[7,8-a]imidazoles: May have different substitution patterns, leading to variations in chemical reactivity and biological activity.
Uniqueness
This compound is unique due to its combination of methyl, phenacyl, and propan-2-yl groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
4,7,8-trimethyl-2-phenacyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-12(2)25-13(3)14(4)26-17-18(22-20(25)26)23(5)21(29)24(19(17)28)11-16(27)15-9-7-6-8-10-15/h6-10,12H,11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBJVPTYLYYHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)C4=CC=CC=C4)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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